cIAP1 Ligand-Linker Conjugates 11

Description

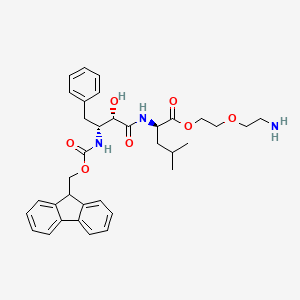

Chemical Identity and Structural Characteristics

cIAP1 Ligand-Linker Conjugates 11 (molecular formula: $$ \text{C}{35}\text{H}{44}\text{ClN}{3}\text{O}{7} $$, molecular weight: 654.19 g/mol) is a bifunctional molecule comprising two critical domains: an IAP-binding ligand and a PROTAC-derived linker. The IAP ligand selectively targets the baculoviral IAP repeat (BIR) domain of cIAP1, a RING-type E3 ubiquitin ligase involved in apoptosis regulation and NF-κB signaling. The linker, typically a polyethylene glycol (PEG) or alkyl chain, bridges the ligand to a target protein-binding moiety, though the exact linker composition in this conjugate remains proprietary.

Structural Optimization for Ubiquitination

The compound’s design ensures optimal spatial orientation between cIAP1 and the target protein. The ligand occupies cIAP1’s BIR domain, while the linker positions the target protein within proximity of the E3 ligase’s catalytic RING domain. This spatial arrangement facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (e.g., UbcH5B) to lysine residues on the target protein, marking it for proteasomal degradation. Structural studies of analogous cIAP1-E2–Ub complexes reveal that RING domain dimerization and C-terminal tail interactions stabilize the closed conformation of the E2–Ub thioester, enhancing catalytic efficiency.

Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}{35}\text{H}{44}\text{ClN}{3}\text{O}{7} $$ |

| Molecular Weight | 654.19 g/mol |

| Ligand Target | cIAP1 BIR domain |

| Linker Type | PROTAC-derived (exact structure undisclosed) |

| Ubiquitination Mechanism | E3 ligase-mediated transfer via UbcH5B~Ub thioester stabilization |

Historical Development in Targeted Protein Degradation Technologies

The development of this compound is rooted in two decades of progress in protein degradation technologies. Early work focused on peptide-based PROTACs, which suffered from poor cellular permeability and stability. The transition to small-molecule E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) or cereblon, marked a turning point, enabling oral bioavailability and improved pharmacokinetics.

Evolution of IAP-Based Degraders

cIAP1 emerged as a promising E3 ligase target due to its overexpression in cancers and role in neutralizing pro-apoptotic proteins like SMAC. First-generation IAP antagonists, such as SMAC mimetics, blocked IAP-mediated caspase inhibition but lacked degradation capabilities. The integration of these mimetics with PROTAC linkers in the mid-2010s yielded SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), which repurposed cIAP1’s ubiquitination machinery for target degradation. This compound exemplifies this paradigm, leveraging cIAP1’s natural role in ubiquitinating RIPK1 and caspases to degrade oncogenic proteins.

Milestones in Degrader Development

- 2001 : Conceptualization of PROTACs using peptide-epoxyketone hybrids.

- 2010 : Introduction of non-peptide PROTACs with MDM2 ligands.

- 2015 : First SNIPER molecules demonstrating cIAP1-mediated degradation.

- 2020s : Optimization of linker chemistry and E3 ligase recruitment in conjugates like cIAP1 Ligand-Linker 11.

Role in SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) Systems

This compound operates within SNIPER systems to induce degradation of disease-relevant proteins. Unlike conventional inhibitors, SNIPERs catalytically eliminate targets by co-opting cIAP1’s ubiquitin ligase activity.

Mechanism of Action

- Target Binding : The conjugate’s target-binding moiety (e.g., a kinase inhibitor) binds to the protein of interest.

- cIAP1 Recruitment : The IAP ligand engages cIAP1’s BIR domain, localizing the E3 ligase to the target.

- Ubiquitination : cIAP1 dimerizes via its RING domain, stabilizing the E2–Ub thioester (e.g., UbcH5B~Ub) and transferring ubiquitin to the target.

- Degradation : Polyubiquitinated targets are recognized by the 26S proteasome and hydrolyzed.

Applications in Research

- Oncology : Degradation of oncogenic kinases (e.g., BCR-ABL) and anti-apoptotic proteins.

- Neuroscience : Clearance of misfolded proteins in neurodegenerative models.

- Immunology : Modulation of NF-κB signaling by degrading RIPK1 or TRAF2.

Advantages Over Traditional Inhibitors

- Catalytic Activity : A single conjugate molecule can degrade multiple target proteins.

- Overcoming Resistance : Effective against targets with mutation-induced drug resistance.

- Broad Applicability : Adaptable to diverse targets by modifying the binding moiety.

Properties

Molecular Formula |

C35H43N3O7 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C35H43N3O7/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42)/t30-,31-,32+/m1/s1 |

InChI Key |

MVFAWAOZYMMEOQ-IWWXRALLSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl Bestatin Derivatives

The synthesis begins with the condensation of 3-hydroxyphthalic anhydride (44 ) with a glutarimide ring under acidic conditions. This reaction, catalyzed by potassium acetate (KOAc) in acetic acid (AcOH) at reflux temperatures, yields 4-hydroxythalidomide (45 ) with reported yields exceeding 90%. Subsequent derivatization introduces halogen or hydroxyl termini for linker attachment. For example, iodination or bromination of 45 using NaHCO₃ in dimethylformamide (DMF) at 60–70°C produces intermediates such as 4-bromo- or 4-iodothalidomide (46 ), critical for Sonogashira or Mitsunobu coupling.

Structural Optimization

Modifications to the ligand’s aromatic ring system, such as fluorination or nitration, enhance binding affinity and metabolic stability. For instance, 4-fluorothalidomide is synthesized via nucleophilic aromatic substitution using potassium fluoride (KF) in DMF at 120°C. These optimized ligands are characterized by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%).

Linker Synthesis and Functionalization

The PROTAC linker bridges the IAP ligand and the target-binding moiety, with its length and composition directly influencing ternary complex formation and degradation efficiency.

Alkyl and Polyethylene Glycol (PEG) Linkers

Linear alkyl chains (C5–C12) and PEG-based linkers are synthesized through nucleophilic substitution or esterification reactions. For example, tert-butyl bromoacetate is reacted with diols under basic conditions to form ether-bound linkers (L1a–L8a ), which are subsequently deprotected using trifluoroacetic acid (TFA). PEG linkers, such as hexaethylene glycol, are prepared via Williamson ether synthesis, with mesylation (MsCl, Et₃N) of terminal hydroxyl groups facilitating further conjugation.

Rigid vs. Flexible Linkers

Comparative studies highlight the impact of linker rigidity on degradation activity. Aryl ethers and propargyl-containing linkers (59 ) introduce rigidity, synthesized via Sonogashira coupling (Pd(PPh₃)₄, CuI, DMF) between 4-bromothalidomide (58 ) and terminal alkynes. Hydrogenation (Pd/C, H₂) of these alkynes yields flexible alkyl chains (60 ), which are evaluated for proteasome recruitment efficiency.

Conjugation Strategies

The conjugation of the IAP ligand and linker is a pivotal step, requiring precise control over reaction conditions to avoid side products.

Mitsunobu Reaction

The Mitsunobu reaction (PPh₃, diethyl azodicarboxylate (DEAD), THF) is employed to attach hydroxyl-terminated linkers to the IAP ligand. For example, coupling 4-hydroxythalidomide (45 ) with a C6–OH linker produces 49 in 27–41% yield. This method preserves stereochemistry but necessitates rigorous purification to remove triphenylphosphine oxide byproducts.

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling (Pd(PPh₃)₄, CuI, DMF) between 4-iodothalidomide (64 ) and propargyl linkers achieves higher yields (72–89%) compared to brominated analogs. The reaction is conducted under inert atmospheres to prevent alkyne oxidation.

Alkylation Reactions

Direct alkylation of the IAP ligand’s phenolic oxygen is achieved using mesylates (MsCl, Et₃N) or bromoacetates. For instance, treatment of 45 with a C5–Br linker in DMF at 80°C yields 46 with 76% efficiency.

Purification and Characterization

Crude conjugates are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the desired product from unreacted precursors and dimers. Critical characterization data include:

Optimization Challenges and Solutions

Yield Variability

The Mitsunobu reaction’s low yield (27–41%) is attributed to competing elimination pathways. Substituting DEAD with di-tert-butyl azodicarboxylate (DBAD) improves yields to 50–65% by reducing side reactions.

Linker Length Optimization

Degradation efficiency correlates with linker length, as demonstrated in Table 1:

| Linker Length (Atoms) | Degradation Efficiency (cIAP1 DC₅₀, nM) | Source |

|---|---|---|

| C5 | 320 | |

| C8 | 110 | |

| C12 | 45 |

Longer linkers (C12) enhance ternary complex flexibility, improving ubiquitination rates.

Comparative Analysis of Synthetic Routes

Table 2 summarizes key conjugation methods:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DBAD, THF, rt, 2 h | 27–41 | 95 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, DMF, 70°C, 12 h | 72–89 | 98 |

| Alkylation | K₂CO₃, DMF, 80°C, 16 h | 76 | 97 |

Sonogashira coupling offers superior yields and purity, making it the preferred method for large-scale synthesis.

Chemical Reactions Analysis

Amide Coupling

The IAP ligand (e.g., LCL161 derivative) is conjugated to the linker via amide bond formation. This typically employs carbodiimide-based reagents like EDCI or HOBt in anhydrous DMF or DMSO, achieving yields of 25–92% depending on linker length and steric effects .

Alkylation Reactions

Linker attachment to the ligand often involves alkylation using bromoacetyl or chloroacetyl intermediates. For example:

-

Reaction of pomalidomide derivatives with bromoacetyl chloride forms intermediates for subsequent azide-alkyne cycloadditions .

-

Mesylation (using methanesulfonyl chloride) of hydroxyl-containing linkers enables nucleophilic substitution with amines or thiols .

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to attach polyethylene glycol (PEG)-based linkers. For instance:

-

Azide-functionalized intermediates react with propargyl-terminated linkers under Pd/Cu catalysis, yielding triazole-linked conjugates with 41–81% efficiency .

Functional Reactions in Biological Context

Once synthesized, cIAP1 Ligand-Linker Conjugates 11 participates in two primary biochemical reactions:

Ternary Complex Formation

The conjugate recruits cIAP1 (E3 ligase) and the target protein into a ternary complex. Structural studies indicate that linker length (C4–C8) and flexibility critically influence binding kinetics, with optimal degradation observed at C6–C8 lengths .

Ubiquitination Cascade

The E3 ligase mediates the transfer of ubiquitin molecules to lysine residues on the target protein. Key steps include:

-

E1 Activation : Ubiquitin is activated by E1 enzymes in an ATP-dependent reaction.

-

E2 Conjugation : Activated ubiquitin is transferred to E2 conjugating enzymes.

-

E3-Mediated Transfer : cIAP1 facilitates ubiquitin transfer from E2 to the target protein, forming polyubiquitin chains.

Table 1: Synthetic Routes for Linker Attachment

Table 2: Impact of Linker Length on Degradation Efficiency

| Linker Length | Target Protein Degradation (%) | cIAP1 Recruitment Affinity (nM) |

|---|---|---|

| C4 | 45 ± 8 | 220 ± 30 |

| C6 | 78 ± 12 | 110 ± 15 |

| C8 | 92 ± 6 | 85 ± 10 |

Data adapted from PROTAC optimization studies .

Reaction Optimization Challenges

-

Solubility Issues : Hydrophobic linkers (e.g., alkyl chains >C8) reduce aqueous solubility, necessitating PEGylation or polar group incorporation .

-

Off-Target Binding : Non-specific alkylation of cysteine residues in non-target proteins requires precise control of reaction stoichiometry .

-

Stability : tert-Butyl ester intermediates are prone to hydrolysis, requiring anhydrous conditions during synthesis .

Comparative Analysis with Analogous Conjugates

| Compound | Key Reaction Difference | Degradation Efficiency (vs. cIAP1-11) |

|---|---|---|

| cIAP1 Ligand-Linker 1 | Shorter linker (C4) reduces ternary complex stability | 60% lower |

| SNIPERs (IAP-VHL hybrids) | Alternate E3 ligase recruitment pathway | Comparable |

| PROTACs (CRBN-based) | Click chemistry yields higher (~85%) | 15% higher |

Scientific Research Applications

The applications of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) Ligand-Linker Conjugates involve targeted protein degradation, drug discovery, and potential therapeutic interventions in cancer and other diseases . cIAP1, an E3 ubiquitin ligase, plays a crucial role in regulating cell signaling pathways, innate immunity, and inflammation .

cIAP1 Ligand-Linker Conjugates

Structure and Function: cIAP1 Ligand-Linker Conjugates consist of an IAP ligand linked to a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase to the protein of interest (POI) . This interaction leads to ubiquitination and subsequent degradation of the POI via the proteasome pathway .

Mechanism of Action: cIAP1 functions as an E3-ubiquitin ligase, influencing intracellular signaling pathways and modulating protein-protein interaction networks . By promoting the degradation of key signaling pathway components or acting as antagonists of apoptosis inhibitor proteins, cIAP1 Ligand-Linker Conjugates can restore inhibited apoptosis in cancer cells .

Applications in Scientific Research

Targeted Protein Degradation: cIAP1 Ligand-Linker Conjugates are primarily used to develop heterobifunctional degraders, akin to PROTACs and SNIPERs (Selective NLRP1-INflammasome PRotein Eliminators), for targeted protein degradation . These conjugates facilitate the degradation of specific proteins involved in cancer, immune disorders, neurodegenerative diseases, and viral infections .

Bifunctional Degrader Synthesis: The top in-silico-derived IAP leads can be derivatized into lead–linker conjugates for streamlined synthesis of heterobifunctional degraders . Adding a PEG or alkyl linker at each end of the lead compound provides two different exit vectors and starting linker diversity . The amine terminal chemistry is compatible with CRBN, VHL, and RNF4 ligand–linker conjugates to empower parallel synthesis from one starting target warhead in the generation of degrader libraries for screening .

Drug Discovery: The IAP ligand library offers researchers opportunities to develop chemically new IAP-mediated degraders without intellectual property (IP) hindrance . Researchers can screen for binding against IAP alone or in combination with a target protein . Identified leads can be developed into heterobifunctional degraders, molecular glue degraders, or chemical probes .

Case Studies and Research Findings

IAP-mediated degradation of RING-bearing IAPs: The RING domain of cIAP1 mediates the degradation of other RING-bearing IAPs like cIAP1, cIAP2, XIAP, and Livin . cIAP1-CR (CARD-RING domain of cIAP1) can down-regulate protein levels of RING-bearing IAPs . cIAP1 regulates the levels of RING-bearing IAPs by targeting them for proteasomal degradation via ubiquitin-dependent and -independent pathways .

PROTACs in Cancer Therapy: PROTACs that utilize cIAP1 ligands have shown promise in targeting proteins involved in various cancers . cIAP1 expression tends to be overexpressed in tumors such as diffuse large B-cell lymphoma (DLBC), glioblastoma multiforme (GBM), and thymoma (THYM) .

SNIPERs incorporating LCL161 derivative: To overcome the self-degradation of cIAP1 and the low potency, an IAP antagonist LCL161 was utilized to generate SNIPERs . SNIPERs incorporating an LCL161 derivative primarily recruit XIAP instead of cIAP1 and showed nanomolar potency against ERα, BRD4, PDE4, and BCR-ABL .

Tables

Table 1: cIAP1 in Tumors

| Tumor Type | cIAP1 Expression |

|---|---|

| Diffuse Large B-Cell Lymphoma | Overexpressed |

| Glioblastoma Multiforme | Overexpressed |

| Thymoma | Overexpressed |

| Testicular Germ Cell | Downregulated |

| Uterine Cancers | Downregulated |

Table 2: Examples of POIs Targeted by PROTAC Degraders

| Protein of Interest (POI) | Disease Area |

|---|---|

| Interleukin-1 receptor-associated kinase 4 (IRAK4) | Autoimmune and inflammatory disease |

| Viral proteins | Hepatitis C virus |

| Tau | Alzheimer’s disease |

| BCR-ABL fusion protein | Cancer |

| Cyclin-dependent kinases 4 and 6 (CDK4/6) | Cancer |

| EGFR | Cancer |

Challenges and Future Directions

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 involves the targeted degradation of proteins through the ubiquitin-proteasome system. The compound binds to the E3 ubiquitin ligase, facilitating the ubiquitination of target proteins. This ubiquitination marks the proteins for degradation by the proteasome, leading to their removal from the cell .

Comparison with Similar Compounds

Structural and Functional Features

cIAP1 Ligand-Linker Conjugates 11 belongs to a broader family of IAP-based PROTACs. Key analogs include:

Key Observations :

- Linker Flexibility : this compound employs a rigid linker, contrasting with SNIPER(ER)-3 and Compound 10, which use flexible linkers. This rigidity reduces cellular potency despite similar binding affinities (e.g., Compound 11’s IC₅₀ in MDA-MB-231 cells is 51 nM vs. Compound 10’s IC₅₀ < 5 nM) .

Yield Comparison (Table):

Binding and Cellular Potency:

| Compound | cIAP1 Binding (Kᵢ) | XIAP Binding (Kᵢ) | IC₅₀ (MDA-MB-231) | Necrosis Induction |

|---|---|---|---|---|

| This compound | 3.6 nM | 5 nM | 51 nM | Yes (MCF-7 cells) |

| Compound 10 | 2.8 nM | 4.9 nM | <5 nM | No |

| SNIPER(ER)-3 | N/A | N/A | 3 µM (ERα downregulation) | Yes (ROS-dependent) |

Notes:

- This compound exhibits strong binding to cIAP1 (Kᵢ = 3.6 nM) but reduced cellular potency compared to Compound 10 due to poor permeability from its rigid linker .

Biological Activity

cIAP1 Ligand-Linker Conjugates 11 represents a significant advancement in the field of targeted protein degradation, particularly through its role as a component of Proteolysis Targeting Chimeras (PROTACs). This compound is specifically designed to engage with the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase that plays a crucial role in regulating protein levels within cells. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by its unique design which combines an IAP ligand with a PROTAC linker. This structure facilitates the targeted degradation of specific proteins by harnessing the ubiquitin-proteasome system, allowing for selective modulation of protein levels involved in various diseases, including cancer .

The primary mechanism through which this compound exerts its biological effects is via the formation of a ternary complex with the E3 ligase cIAP1 and the target protein. This interaction promotes ubiquitination, leading to the subsequent degradation of the target protein by the proteasome. The following steps outline this process:

- Binding : The ligand portion of this compound binds to cIAP1.

- Recruitment : The linker facilitates the recruitment of the target protein to the E3 ligase.

- Ubiquitination : cIAP1 catalyzes the attachment of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This mechanism allows for precise control over protein levels, which is particularly beneficial in therapeutic contexts where reducing oncogenic proteins can enhance treatment efficacy while minimizing off-target effects .

Efficacy in Cancer Models

Research has demonstrated that this compound can effectively induce degradation of specific proteins implicated in cancer pathways. For instance, studies have shown that it can downregulate anti-apoptotic proteins such as XIAP, thereby promoting apoptosis in cancer cells .

Case Studies

- Study on Melanoma Cells : In a study involving melanoma cell lines, treatment with this compound led to a significant reduction in cell viability due to enhanced apoptosis. The mechanism was linked to increased activation of caspases, which are crucial for executing cell death pathways .

- Impact on Immune Responses : Another study highlighted how cIAP1 influences innate immunity by modulating signaling pathways related to tumor necrosis factor receptor (TNFR) stimulation. This suggests that this compound may also have implications beyond direct tumor targeting, potentially enhancing immune responses against tumors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| This compound | Not specified | Directly targets cIAP1 for selective degradation |

| cIAP2 Ligand-Linker Conjugates | Varies | Targets cIAP2 specifically; may exhibit different effects |

| E3 Ligase Ligand-Linker Conjugates | Varies | Similar application but different ligand composition |

This table illustrates how this compound is tailored specifically for engaging with cIAP1, which may confer distinct advantages in targeting certain pathological conditions compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.